Prolylvaline

説明

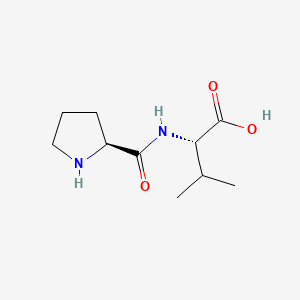

Prolylvaline (CAS: 20488-27-1) is a dipeptide composed of L-proline and L-valine linked via a peptide bond. Its molecular formula is C₁₀H₁₈N₂O₃, with a molecular weight of 214.26 g/mol . Key physical properties include a density of 1.15 g/cm³, a boiling point of 451.1°C at 760 mmHg, and a flash point of 226.6°C . This compound is recognized for its antibacterial properties, making it relevant in peptide-based therapeutic research . Its aliases include Val-pro, L-Valyl-L-proline, and Valylproline, though these terms may refer to the same compound depending on nomenclature conventions .

特性

分子式 |

C10H18N2O3 |

|---|---|

分子量 |

214.26 g/mol |

IUPAC名 |

(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 |

InChIキー |

AWJGUZSYVIVZGP-YUMQZZPRSA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1 |

正規SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1 |

配列 |

PV |

同義語 |

Pro-Val prolylvaline |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Prolylvaline can be synthesized through several methods. One common approach involves the coupling of L-proline and L-valine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction typically occurs in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum and Escherichia coli can be genetically engineered to overproduce the desired dipeptide. The fermentation process is optimized for high yield and purity, followed by extraction and purification steps to isolate the compound .

化学反応の分析

Types of Reactions

Prolylvaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Amines in the presence of a base like triethylamine in an organic solvent.

Major Products Formed

Oxidation: Oxidized derivatives of the dipeptide.

Reduction: Reduced forms of the dipeptide with altered functional groups.

Substitution: Substituted dipeptides with new functional groups replacing the original ones.

科学的研究の応用

Prolylvaline has several scientific research applications:

作用機序

Prolylvaline exerts its effects through various mechanisms. In microbial communities, it can act as a quorum sensing molecule, influencing gene expression and cell behavior. It interacts with N-acyl homoserine lactone (AHL) bioreporters, indicating its role in cell-to-cell communication . In biological systems, it may modulate signaling pathways and cellular responses through its interaction with specific receptors and enzymes .

類似化合物との比較

Structural and Functional Analogues

Prolylvaline is compared below with two structurally related compounds: cis-4-Hydroxy-L-proline hydrochloride (a modified proline derivative) and Valylalanine (a dipeptide with a reversed amino acid sequence).

Table 1: Comparative Analysis of this compound and Analogues

Research Findings and Functional Differences

(a) This compound vs. cis-4-Hydroxy-L-proline Hydrochloride

- Structural Differences : this compound’s dipeptide structure enables interactions with bacterial membranes, contributing to its antibacterial activity . In contrast, cis-4-Hydroxy-L-proline hydrochloride contains a hydroxyl group on the proline ring, enhancing its solubility and utility in antibody-drug conjugates (ADCs) as a linker molecule .

- Biological Roles : this compound’s bioactivity is linked to peptide-mediated disruption of microbial cells, whereas cis-4-Hydroxy-L-proline is often used to stabilize protein structures or modulate ADC pharmacokinetics .

(b) This compound vs. Valylalanine

- Sequence Specificity: this compound (Val-Pro) and Valylalanine (Ala-Val) differ in amino acid sequence, leading to distinct conformational behaviors.

Pharmacokinetic and Pharmacodynamic Considerations

This contrasts with cis-4-Hydroxy-L-proline hydrochloride, which, as a modified amino acid, may exhibit improved stability and absorption in ADC formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。